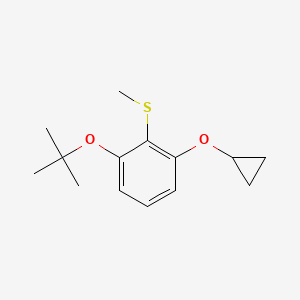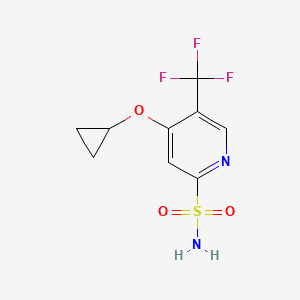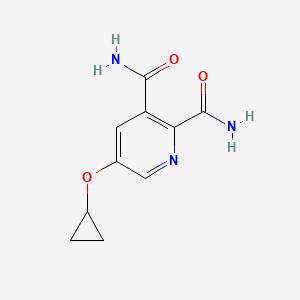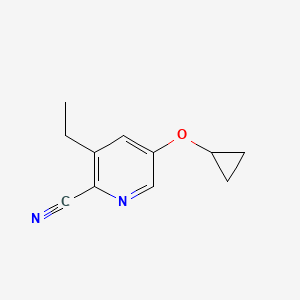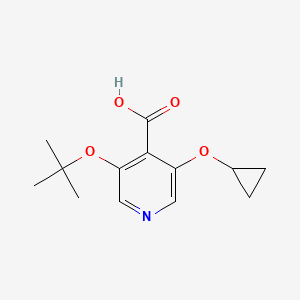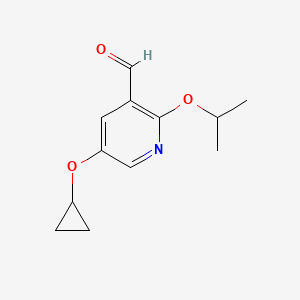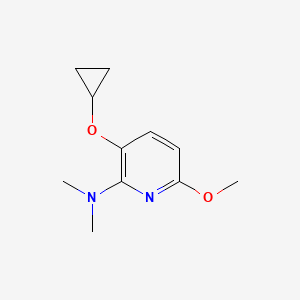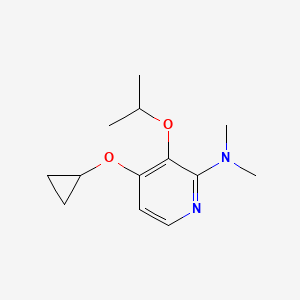
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C13H20N2O2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring, along with N,N-dimethylamine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropoxylation: Introduction of the cyclopropoxy group is achieved through nucleophilic substitution reactions using cyclopropyl halides.
Isopropoxylation: The isopropoxy group is introduced via similar nucleophilic substitution reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-3-isopropyl-N,N-dimethylpyridin-2-amine: Similar structure but with an isopropyl group instead of isopropoxy.
5-Cyclopropoxy-4-isopropoxy-N,N-dimethylpyridin-3-amine: Similar structure but with different substitution positions on the pyridine ring.
Uniqueness
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylpyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-3-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)16-12-11(17-10-5-6-10)7-8-14-13(12)15(3)4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
VLUFZJGURYIDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CN=C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


